6-Ethylundecane

Description

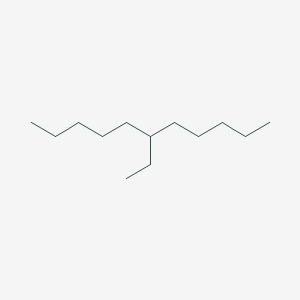

6-Ethylundecane is a branched alkane derived from undecane (C₁₁H₂₄) by substituting a hydrogen atom at the 6th carbon with an ethyl group (-C₂H₅). Its molecular formula is C₁₃H₂₈, with a molecular weight of 184.36 g/mol. Structurally, it features a single ethyl branch on the central carbon of the undecane backbone, influencing its physical and chemical properties, such as boiling point, density, and reactivity.

Properties

CAS No. |

17312-60-6 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

6-ethylundecane |

InChI |

InChI=1S/C13H28/c1-4-7-9-11-13(6-3)12-10-8-5-2/h13H,4-12H2,1-3H3 |

InChI Key |

UYLXFWBCWBLQEZ-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC)CCCCC |

Canonical SMILES |

CCCCCC(CC)CCCCC |

Synonyms |

6-Ethylundecane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The following compounds share structural similarities with 6-ethylundecane, differing in branching position, substituent groups, or chain length:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₈ | 184.36 | Not Available | Ethyl branch at position 6 of undecane |

| 6-Methylundecane | C₁₂H₂₆ | 170.33 | 17302-33-9 | Methyl branch at position 6 of undecane |

| 6-Ethyl-2-methyl-decane | C₁₃H₂₈ | 184.36 | 62108-21-8 | Ethyl at position 6, methyl at position 2 of decane |

| 6,6-Dimethylundecane | C₁₃H₂₈ | 184.36 | Not Available | Two methyl branches at position 6 of undecane |

Structural Analysis :

- Branching Position : this compound and 6-methylundecane differ in substituent size (ethyl vs. methyl), impacting steric effects and intermolecular interactions.

- Isomerism : 6-Ethyl-2-methyl-decane shares the same molecular formula as this compound but has additional branching at position 2, reducing symmetry and increasing structural complexity.

- Branching Density: 6,6-Dimethylundecane has two methyl groups at the same position, leading to greater steric hindrance compared to mono-substituted analogs .

Physical and Chemical Properties

Retention Indices in Gas Chromatography (GC)

GC retention data reflect volatility and polarity. For example:

- 6-Methylundecane (C₁₂H₂₆) exhibits retention indices of 1142 (Squalane column, 70°C) and 1158 (OV-1 column, 100°C), indicating moderate volatility typical of branched alkanes .

- This compound is expected to have a higher retention index than 6-methylundecane due to its larger ethyl group and higher molecular weight, though direct data are unavailable.

- 6-Ethyl-2-methyl-decane (C₁₃H₂₈) likely shows intermediate retention between linear and highly branched isomers due to dual branching .

Boiling Points and Density

Branching generally reduces boiling points compared to linear isomers. For instance:

Analytical Methods

Gas chromatography (GC) paired with mass spectrometry (MS) is the primary method for identifying and quantifying branched alkanes. Retention indices and fragmentation patterns differentiate isomers like this compound and 6-ethyl-2-methyl-decane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.